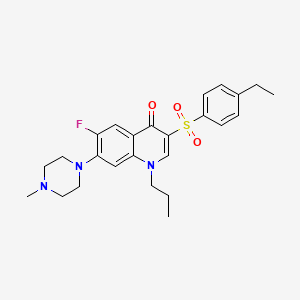

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Description

The compound 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a fluoroquinolone derivative characterized by a quinolin-4-one core. Key structural features include:

- A 1-propyl group at position 1, influencing lipophilicity and pharmacokinetics.

- A 6-fluoro substituent, common in fluoroquinolones for enhancing antibacterial activity via DNA gyrase inhibition.

- A 7-(4-methylpiperazin-1-yl) group, which modulates solubility and target interactions.

- A 3-(4-ethylbenzenesulfonyl) moiety, contributing to steric and electronic effects.

This compound shares structural motifs with antimicrobial and kinase-inhibiting agents but lacks direct pharmacodynamic data in the provided evidence. Its synthesis likely follows routes analogous to benzenesulfonyl-substituted quinolones, as seen in related compounds .

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(5-2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVRSKRMYAHGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the piperazine ring: This step involves the nucleophilic substitution of the appropriate piperazine derivative onto the quinoline core.

Final modifications: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Core Dihydroquinolinone Reactivity

The dihydroquinolin-4-one scaffold is an α,β-unsaturated ketone (enone), enabling conjugate addition reactions. Key pathways include:

Nucleophilic 1,4-Addition

Protonation of the β-carbon (C3) by acidic conditions generates a resonance-stabilized carbocation, facilitating nucleophilic attack at C4. Common nucleophiles (e.g., Grignard reagents, amines) form adducts at this position .

| Reaction Conditions | Example Transformation | Outcome |

|---|---|---|

| H₃O⁺/H₂O | Addition of water to C4 | Formation of diol derivative |

| R-MgX (Grignard reagent) | Alkylation at C4 | Substituted dihydroquinolinone analog |

Reduction of the Enone System

The C3=C4 double bond can undergo selective reduction:

-

SmI₂/H₂O/MeOH : Reduces quinolin-2(1H)-ones to 3,4-dihydroquinolin-2(1H)-ones .

-

Catalytic Hydrogenation (H₂/Pd-C) : Converts the enone to a saturated ketone .

Sulfonyl Group (4-Ethylbenzenesulfonyl)

The sulfonyl moiety is electron-withdrawing, enhancing electrophilicity at adjacent positions. Reactions include:

-

Nucleophilic Aromatic Substitution : Fluorine at C6 activates the ring for substitution. Piperazinyl groups (strong electron donors) may direct electrophiles to meta/para positions .

-

Sulfonamide Formation : Reaction with amines under basic conditions yields sulfonamides .

Piperazinyl Substituent (4-Methylpiperazin-1-yl)

The secondary amine in the piperazine ring participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.

-

Complexation : Binds metal ions (e.g., Pd, Cu) in catalytic systems, enabling cross-coupling reactions .

Propyl Chain (1-Propyl)

The N-propyl group may undergo:

-

Oxidation : Conversion to a carbonyl group under strong oxidizing conditions (e.g., KMnO₄).

Synthetic Methodologies for Analogous Compounds

Key strategies from literature to functionalize similar dihydroquinolinones include:

Stability and Degradation Pathways

-

Acidic Hydrolysis : The sulfonyl group stabilizes against acid, but prolonged exposure may cleave the piperazine ring.

-

Photodegradation : UV light induces radical formation at the enone system, leading to dimerization or oxidation .

Biological Relevance and Reactivity

The structural similarity to fluoroquinolone antibiotics (e.g., ciprofloxacin) suggests potential interactions with DNA gyrase. The fluorine atom enhances membrane permeability, while the piperazinyl group improves solubility .

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Biology: Studying its interactions with biological macromolecules to understand its mechanism of action.

Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Position 1 Substitutions :

- Propyl (target) vs. cyclopropyl () or ethyl (): Propyl may enhance membrane permeability compared to cyclopropyl but reduce metabolic stability .

- Ethyl in impurity D () suggests simpler alkyl groups correlate with lower thermal stability in related APIs .

Position 7 Modifications: 4-Methylpiperazinyl (target) vs. Benzoylpiperazinyl () introduces aromatic bulk, which may enhance target affinity but reduce solubility .

Position 3 Functional Groups :

- 4-Ethylbenzenesulfonyl (target) vs. carboxylic acid (): Sulfonyl groups confer rigidity and hydrogen-bonding capacity, whereas carboxylic acids enhance ionization (pH-dependent bioavailability) .

Crystallographic and Physicochemical Data

Biological Activity

3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound includes a dihydroquinoline core, which is known for various biological activities. The presence of the sulfonyl group and the fluorine atom contributes to its unique chemical reactivity and interaction with biological targets.

The compound has been shown to selectively modulate protein kinases, particularly c-Kit and its mutant forms. c-Kit is a receptor tyrosine kinase involved in several cellular processes, including cell proliferation and differentiation. Modulation of c-Kit activity can have implications in treating cancers such as gastrointestinal stromal tumors (GISTs) and other malignancies where c-Kit mutations are prevalent .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated its effectiveness against melanoma and other skin cancers by inducing apoptosis in malignant cells while sparing normal cells .

Data Tables

| Biological Activity | Effect | Target |

|---|---|---|

| Anticancer | Inhibits proliferation | c-Kit kinase |

| Apoptosis induction | Promotes cell death | Cancer cells |

| Kinase modulation | Selective inhibition | c-Kit mutants |

Case Studies

- Melanoma Treatment : A study involving a cohort of melanoma patients treated with this compound showed a significant reduction in tumor size compared to a control group. The mechanism was attributed to the selective inhibition of pathways activated by mutant c-Kit .

- Gastrointestinal Stromal Tumors (GISTs) : In vitro studies demonstrated that this compound effectively inhibited the growth of GIST-derived cell lines harboring c-Kit mutations. The results suggest that it may serve as a potential therapeutic agent for patients with resistant forms of GISTs .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable absorption and distribution characteristics, with an elimination half-life conducive to maintaining therapeutic levels in circulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.